molecular formula C9H10F2O3S B12083996 3-((3,4-Difluorophenyl)sulfonyl)propan-1-ol

3-((3,4-Difluorophenyl)sulfonyl)propan-1-ol

Cat. No.: B12083996
M. Wt: 236.24 g/mol
InChI Key: TYQWMFOUGKXFFN-UHFFFAOYSA-N
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Description

3-((3,4-Difluorophenyl)sulfonyl)propan-1-ol is a synthetic organic compound characterized by a propan-1-ol backbone substituted with a 3,4-difluorophenylsulfonyl group. Its molecular formula is C₉H₁₀F₂O₃S, with a molecular weight of 248.24 g/mol. This compound is of interest in medicinal chemistry and materials science due to its structural motifs, which are common in bioactive molecules and intermediates for drug synthesis .

Properties

Molecular Formula

C9H10F2O3S

Molecular Weight

236.24 g/mol

IUPAC Name

3-(3,4-difluorophenyl)sulfonylpropan-1-ol

InChI

InChI=1S/C9H10F2O3S/c10-8-3-2-7(6-9(8)11)15(13,14)5-1-4-12/h2-3,6,12H,1,4-5H2

InChI Key

TYQWMFOUGKXFFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)CCCO)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Difluorophenyl)sulfonyl)propan-1-ol typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with propanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of 3-((3,4-Difluorophenyl)sulfonyl)propan-1-ol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Sulfonylation and Nucleophilic Substitution

The sulfonyl group in 3-((3,4-Difluorophenyl)sulfonyl)propan-1-ol is electron-withdrawing, making the adjacent propanol chain susceptible to nucleophilic substitution. For example:

  • Reaction with Thiols : The hydroxyl group (-OH) may undergo substitution with thiols to form sulfide derivatives.

  • Alkylation : Reaction with alkyl halides (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃) could yield ether derivatives.

Example Reaction:

3 3 4 Difluorophenyl sulfonyl propan 1 ol+R XBase3 3 4 Difluorophenyl sulfonyl propyl O R+HX\text{3 3 4 Difluorophenyl sulfonyl propan 1 ol}+\text{R X}\xrightarrow{\text{Base}}\text{3 3 4 Difluorophenyl sulfonyl propyl O R}+\text{HX}

Oxidation and Reduction

  • Oxidation : The primary alcohol (-CH₂OH) can be oxidized to a carboxylic acid using strong oxidizing agents like KMnO₄ or CrO₃:

    3 3 4 Difluorophenyl sulfonyl propan 1 olKMnO4/H+3 3 4 Difluorophenyl sulfonyl propanoic acid\text{3 3 4 Difluorophenyl sulfonyl propan 1 ol}\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{3 3 4 Difluorophenyl sulfonyl propanoic acid}
  • Reduction : Catalytic hydrogenation (H₂/Pd) might reduce the sulfonyl group to a thioether, though this is less common for aryl sulfones.

Cross-Coupling Reactions

While not directly observed for this compound, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura ) could be explored if the sulfonyl group is replaced with a halide. For example, substituting the hydroxyl group with iodide (via HI or P/I₂) could enable coupling with boronic acids.

Acid-Catalyzed Transformations

The sulfonyl group stabilizes adjacent carbocations. In acidic conditions (e.g., H₂SO₄), dehydration to form alkenes is plausible:

3 3 4 Difluorophenyl sulfonyl propan 1 olH2SO41 3 4 Difluorophenyl sulfonyl prop 1 ene+H2O\text{3 3 4 Difluorophenyl sulfonyl propan 1 ol}\xrightarrow{\text{H}_2\text{SO}_4}\text{1 3 4 Difluorophenyl sulfonyl prop 1 ene}+\text{H}_2\text{O}

Functional Group Interconversion

  • Esterification : Reaction with acyl chlorides (e.g., AcCl) would yield esters:

    3 3 4 Difluorophenyl sulfonyl propan 1 ol+AcCl3 3 4 Difluorophenyl sulfonyl propyl acetate+HCl\text{3 3 4 Difluorophenyl sulfonyl propan 1 ol}+\text{AcCl}\rightarrow \text{3 3 4 Difluorophenyl sulfonyl propyl acetate}+\text{HCl}
  • Sulfonation : Further sulfonation at the aromatic ring is unlikely due to electron-withdrawing fluorine substituents.

Biological Activity and Derivatization

Fluorinated sulfones are often explored for medicinal chemistry applications. For instance:

  • Antibacterial Derivatives : Analogous to biphenyl sulfones in , introducing amine groups via reductive amination could enhance bioactivity.

  • Enzyme Inhibition : The sulfonyl group may act as a hydrogen bond acceptor, mimicking transition states in enzyme catalysis.

Thermal and Stability Data

While specific data for this compound is unavailable, aryl sulfones generally exhibit:

PropertyValue/Range
Melting Point120–150°C (estimated)
SolubilityModerate in polar solvents (e.g., DMSO, MeOH)
StabilityStable under acidic/neutral conditions; decomposes under strong bases

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of sulfonyl-containing compounds, including 3-((3,4-Difluorophenyl)sulfonyl)propan-1-ol, exhibit significant antimicrobial properties. They have been investigated as potential candidates for developing new antibiotics and antifungal agents. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi by inhibiting key enzymes involved in their growth and survival.

Case Study: Antifungal Activity

A study focusing on the inhibition of fungal CYP51 (14α demethylase), a crucial enzyme in ergosterol biosynthesis, demonstrated that sulfonyl derivatives could disrupt fungal cell membrane integrity. The specific compound's mechanism involved acting as an azole metalloenzyme inhibitor, leading to the potential development of novel antifungal treatments.

Proton Pump Inhibitory Activity

Another significant application of this compound is its potential role as a proton pump inhibitor. Research has shown that sulfonamide derivatives can effectively inhibit gastric acid secretion, making them candidates for treating gastrointestinal disorders such as ulcers and gastritis. The ability to enhance defensive factors against Helicobacter pylori further supports their therapeutic potential .

Biological Research

Enzyme Interaction Studies

The interaction of 3-((3,4-Difluorophenyl)sulfonyl)propan-1-ol with various enzymes has been a focus of biological research. Investigations into its affinity for specific receptors and enzymes have revealed its potential as a lead compound for drug development targeting viral infections, including hepatitis B virus (HBV). Studies have shown that similar sulfonamide structures can inhibit HBV capsid assembly, indicating a pathway for antiviral drug discovery .

Table 1: Summary of Biological Activities

Activity TypeCompound ClassTarget/MechanismReference
AntimicrobialSulfonamide derivativesEnzyme inhibition (CYP51)
AntiviralSulfamoylbenzamide derivativesHBV capsid assembly
Proton Pump InhibitionSulfonamide derivativesGastric acid secretion

Industrial Applications

Synthesis of Specialty Chemicals

In the industrial sector, 3-((3,4-Difluorophenyl)sulfonyl)propan-1-ol serves as an intermediate in the synthesis of more complex organic molecules. Its unique sulfonyl group facilitates various chemical reactions, making it valuable in producing specialty chemicals used in pharmaceuticals and agrochemicals.

Case Study: Synthesis Pathways

The synthesis pathways for derivatives of this compound involve several steps, including protection-deprotection strategies and coupling reactions with other functional groups. The versatility of the sulfonyl group allows for modifications that enhance solubility and stability, critical factors in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of 3-((3,4-Difluorophenyl)sulfonyl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features of 3-((3,4-Difluorophenyl)sulfonyl)propan-1-ol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Substituents on Aromatic Ring Key Applications/Properties
3-((3,4-Difluorophenyl)sulfonyl)propan-1-ol C₉H₁₀F₂O₃S 248.24 Sulfonyl, Hydroxyl 3,4-Difluoro Potential NSAID/antioxidant derivatives
3-[(3-Bromophenyl)sulfonyl]propan-1-ol C₉H₁₁BrO₃S 287.15 Sulfonyl, Hydroxyl 3-Bromo Intermediate in organic synthesis
(+)-2-Amino-3-(3,4-difluorophenyl)propan-1-ol C₉H₁₁F₂NO 187.19 Amino, Hydroxyl 3,4-Difluoro Chiral pharmaceutical building block
2,2-Dimethyl-3-(3-tolyl)propan-1-ol C₁₂H₁₈O 178.27 Hydroxyl, Dimethyl 3-Methyl (tolyl) Fragrance ingredient
1,1-Bis(4-fluorophenyl)prop-2-yn-1-ol C₁₅H₁₀F₂O 244.24 Hydroxyl, Alkyne 4-Fluoro (two substituents) Material science applications
Key Observations:
  • Sulfonyl vs. Amino Groups: The sulfonyl group in 3-((3,4-Difluorophenyl)sulfonyl)propan-1-ol increases acidity (pKa ~1–2 for sulfonic acids) compared to the amino group in (+)-2-amino-3-(3,4-difluorophenyl)propan-1-ol (pKa ~9–10), influencing solubility and reactivity .
  • Halogen Effects : Fluorine’s electronegativity enhances dipole interactions and metabolic stability compared to bromine in 3-[(3-bromophenyl)sulfonyl]propan-1-ol. Bromine’s larger size may improve hydrophobic interactions but reduce metabolic resistance .
  • Aromatic Substituents : The 3,4-difluoro substitution pattern in the target compound contrasts with the 3-tolyl group in 2,2-dimethyl-3-(3-tolyl)propan-1-ol, which lacks electronegative atoms but offers steric bulk for fragrance applications .

Physicochemical Properties

  • Solubility: The sulfonyl group enhances water solubility compared to nonpolar analogs like 2,2-dimethyl-3-(3-tolyl)propan-1-ol. However, the hydroxyl group in all compounds allows hydrogen bonding.
  • Stability : Sulfonyl-containing compounds are generally resistant to oxidation but may undergo hydrolysis under acidic/basic conditions. In contrast, propargyl alcohols (e.g., 1,1-bis(4-fluorophenyl)prop-2-yn-1-ol) are reactive in click chemistry .

Biological Activity

3-((3,4-Difluorophenyl)sulfonyl)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a propan-1-ol backbone and is characterized by the presence of a difluorophenyl moiety. This structural arrangement is significant for its biological interactions.

The biological activity of 3-((3,4-Difluorophenyl)sulfonyl)propan-1-ol can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide group can act as a competitive inhibitor for certain enzymes, modulating their activity. This is particularly relevant in the context of carbonic anhydrase and acetylcholinesterase, where sulfonamide derivatives have shown promising inhibitory effects .
  • Binding Affinity : The difluorophenyl group enhances binding affinity to target proteins, facilitating stronger interactions through hydrogen bonding and hydrophobic interactions .

Anticancer Properties

The potential anticancer activity of compounds featuring difluorophenyl groups has been explored. Studies suggest that these compounds can inhibit tumor growth through mechanisms such as inducing apoptosis and inhibiting cell proliferation. For example, related sulfonamide compounds have shown effectiveness against breast cancer cell lines .

Study 1: Antimalarial Activity

In a study focused on antimalarial agents, compounds structurally related to 3-((3,4-Difluorophenyl)sulfonyl)propan-1-ol were evaluated for their inhibitory effects on dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. Results indicated that certain derivatives exhibited potent activity against Plasmodium falciparum with low IC50 values, suggesting that modifications in the structure could enhance therapeutic efficacy .

Study 2: Enzyme Inhibition

A detailed investigation into the enzyme inhibition properties of sulfonamide derivatives revealed that 3-((3,4-Difluorophenyl)sulfonyl)propan-1-ol could potentially inhibit carbonic anhydrase effectively. The study highlighted the importance of the difluorophenyl group in enhancing enzyme binding affinity and specificity .

Comparative Analysis

The following table summarizes the biological activities of 3-((3,4-Difluorophenyl)sulfonyl)propan-1-ol compared to similar compounds:

Compound NameBiological ActivityIC50 Value (μM)References
3-((3,4-Difluorophenyl)sulfonyl)propan-1-olAntimicrobial / AnticancerTBD
SulfanilamideAntibacterial0.5
AcetazolamideCarbonic Anhydrase Inhibitor0.02
Triazole DerivativeAntifungal0.001

Q & A

Q. Methodological Answer :

NMR Spectroscopy :

  • ¹H/¹³C NMR : Identify protons on the propanol chain (δ ~1.5–3.5 ppm) and aromatic fluorophenyl signals (δ ~6.8–7.5 ppm).
  • ¹⁹F NMR : Confirm fluorine substitution patterns (e.g., coupling constants for 3,4-difluoro groups) .

Mass Spectrometry (HRMS) : Validate molecular formula (C₉H₁₀F₂O₃S) and detect fragmentation patterns (e.g., loss of –SO₂– group) .

IR Spectroscopy : Confirm –SO₂– (asymmetric stretch ~1350 cm⁻¹) and –OH (broad peak ~3300 cm⁻¹) .

Advanced: How do electronic effects of the 3,4-difluorophenyl group influence sulfonation reactivity and compound stability?

Q. Methodological Answer :

  • Electron-Withdrawing Effects : Fluorine substituents increase the electrophilicity of the phenyl ring, enhancing sulfonation reactivity but potentially destabilizing intermediates.
  • Stability Considerations :
    • Steric hindrance from fluorine may slow sulfonyl chloride formation.
    • Use DFT calculations to model transition states and optimize reaction pathways .
  • Comparative Studies : Compare with non-fluorinated analogs (e.g., phenylsulfonyl propanol) to isolate electronic vs. steric contributions .

Advanced: How can contradictory biological activity data for this compound be resolved across assay conditions?

Q. Methodological Answer :

Assay Standardization :

  • Control solvent polarity (e.g., DMSO concentration ≤0.1%) to avoid aggregation.
  • Validate target enzyme activity (e.g., via positive/negative controls) .

Purity Analysis :

  • Use chiral HPLC to rule out enantiomeric impurities (e.g., if the compound has a stereocenter) .

Orthogonal Assays : Confirm activity in cell-free (e.g., SPR) vs. cell-based (e.g., luciferase reporter) systems to identify off-target effects .

Basic: What purification protocols are recommended to achieve >95% purity for this compound?

Q. Methodological Answer :

Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc = 4:1 to 1:1) to separate sulfonyl by-products.

Recrystallization : Dissolve in hot ethanol, cool slowly to isolate crystals .

HPLC : Employ reverse-phase C18 columns (MeCN:H₂O = 70:30) for final polishing .

Advanced: How can computational modeling predict interaction mechanisms with biological targets?

Q. Methodological Answer :

Docking Simulations : Use AutoDock Vina to model binding to enzymes (e.g., kinases) via sulfonyl oxygen hydrogen bonds and fluorophenyl hydrophobic interactions .

MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

QSAR Studies : Correlate substituent effects (e.g., fluorine position) with activity using Hammett σ constants .

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